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Compound of Interest

Compound Name:
O-Desmethyl apixaban sulfate

sodium

Cat. No.: B12424545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the direct

oral anticoagulant apixaban and its major metabolites. The information presented is intended to

support research, and drug development activities by offering a detailed overview of the

absorption, distribution, metabolism, and excretion (ADME) of these compounds, supported by

experimental data.

Comparative Pharmacokinetic Data
The pharmacokinetic properties of apixaban and its primary circulating metabolite, O-demethyl

apixaban sulfate, are summarized below. Following oral administration, apixaban is the major

active component in plasma, while its metabolites are considered pharmacologically inactive.[1]
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Parameter Apixaban (Parent Drug)
O-demethyl Apixaban
Sulfate (Metabolite)

Peak Plasma Concentration

(Cmax)

Dose-dependent; ~171 ng/mL

(5 mg BID)

Data not consistently reported,

but generally lower than parent

drug.

Time to Peak Concentration

(Tmax)
3-4 hours[1][2][3]

Later than parent drug,

reflecting formation kinetics.

Area Under the Curve (AUC)
Dose-proportional up to 10

mg[1]

Represents approximately

25% of the parent drug AUC.

Elimination Half-life (t½) ~12 hours[1]

Data not explicitly stated, but

likely influenced by the parent

drug's elimination.

Bioavailability ~50%[1][2]
Not applicable (formed via

metabolism).

Protein Binding ~87%[2] Data not available.

Volume of Distribution (Vd) ~21 L[2][3] Data not available.

Metabolism

Primarily via CYP3A4/5 (O-

demethylation and

hydroxylation)[1][2]

Formed via sulfation of O-

demethyl apixaban.

Elimination
Multiple pathways: renal

(~27%), fecal, and metabolic[1]

Primarily excreted in urine and

feces.

Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from human mass

balance studies and pharmacokinetic trials utilizing validated bioanalytical methods. A

representative experimental protocol for the quantification of apixaban and its metabolites in

human plasma is detailed below.

Bioanalytical Method for Quantification in Human
Plasma
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Objective: To determine the concentrations of apixaban and its major metabolite, O-demethyl

apixaban sulfate, in human plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

Protein Precipitation: To 100 µL of human plasma, 400 µL of methanol containing an internal

standard (e.g., deuterated apixaban) is added. The mixture is vortexed and then centrifuged

to precipitate plasma proteins. The resulting supernatant is collected for analysis.

Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, SPE can be employed.

Plasma samples are loaded onto a pre-conditioned SPE cartridge. The cartridge is then

washed with an appropriate solvent to remove interfering substances, and the analytes are

subsequently eluted with a different solvent mixture. The eluate is then evaporated and

reconstituted in the mobile phase.

2. Liquid Chromatography (LC):

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for

separation.

Mobile Phase: A gradient elution is commonly employed, consisting of two solvents:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Flow Rate: A typical flow rate is 0.4 mL/min.

Gradient Program: The gradient starts with a high percentage of Mobile Phase A, with the

percentage of Mobile Phase B gradually increasing over the run to elute the analytes.

3. Tandem Mass Spectrometry (MS/MS):

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged

parent ions of the analytes.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-

to-product ion transitions are monitored for apixaban and its metabolites to ensure selectivity

and sensitivity.

Apixaban Transition: m/z 460.1 → 443.1

O-demethyl Apixaban Sulfate Transition: m/z 538.1 → 443.1

Quantification: The peak area ratios of the analytes to their respective internal standards are

used to construct a calibration curve from which the concentrations in the unknown samples

are determined.

4. Validation:

The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability

according to regulatory guidelines to ensure reliable and reproducible results.
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Caption: Metabolic pathway of apixaban.

Experimental Workflow for Pharmacokinetic Analysis
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Caption: Experimental workflow for apixaban pharmacokinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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